ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate
Description
ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-7-phenacyloxychromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O8/c1-2-32-28(31)27-25(18-8-11-22-24(14-18)34-13-12-33-22)26(30)20-10-9-19(15-23(20)36-27)35-16-21(29)17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAFFVDUKOONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves several steps. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a chromene derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenacyloxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, modulating their activity. The chromene core may also participate in binding interactions, influencing various biological pathways. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: These compounds also feature the benzodioxin moiety and are known for their biological activities.
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: This compound is structurally similar but has a hydroxy group instead of the phenacyloxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structure:
- Chemical Formula : C₁₈H₁₈O₅
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown promising activity against Tobacco Mosaic Virus (TMV) in vivo.
Table 1: Antiviral Activity Against TMV
| Compound | Concentration (mg/L) | Inactivation Effect (%) |
|---|---|---|
| 6t | 500 | >40 |
| 6a | 500 | Comparable to ribavirin |
| 6h | 500 | High activity |
The compound 6t (with the 2,3-dihydrobenzo[b][1,4]dioxin moiety) demonstrated higher antiviral activity compared to other tested compounds, indicating a structure–activity relationship where specific substituents enhance biological efficacy .
Antifungal Activity
Ethyl derivatives have also been evaluated for their antifungal properties. In one study, compounds with similar structures exhibited over 60% fungicidal activity against various plant pathogens.
Table 2: Antifungal Activity Against Plant Pathogens
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5a | Rhizoctonia cerealis | >90 |
| 5c | Fusarium moniliforme | >100 |
| 6t | Cercospora arachidicola | >94 |
These findings suggest that modifications to the molecular structure can significantly enhance antifungal efficacy .
Case Studies
In a study examining the effects of structurally related compounds on cancer cell lines, it was found that modifications to the dioxin structure enhanced cytotoxicity against breast and prostate cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15 |
| Compound B | PC3 (Prostate) | 20 |
| Ethyl Derivative | MCF7 | <10 |
These results indicate that ethyl derivatives could be promising candidates for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
